molecular formula C20H34O11 B13995133 Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate CAS No. 5349-71-3

Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate

Cat. No.: B13995133
CAS No.: 5349-71-3
M. Wt: 450.5 g/mol
InChI Key: VKEHFQFKLMGRNI-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate is a chemical compound with the molecular formula C20H34O11. It is also known by its IUPAC name, 3,5,8,11,13-pentaoxapentadecane-1,15-dioic acid, 2,14-dimethyl-4,12-dioxo-, bis(2-methylpropyl) ester . This compound is characterized by its complex structure, which includes multiple ester and ether linkages.

Preparation Methods

The synthesis of Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate typically involves esterification reactions. One common method involves the reaction of 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioic acid with 2-methylpropanol in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate involves its interaction with molecular targets such as enzymes and receptors. The ester and ether linkages in the compound allow it to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ester and ether linkages, which confer distinct chemical and physical properties.

Properties

CAS No.

5349-71-3

Molecular Formula

C20H34O11

Molecular Weight

450.5 g/mol

IUPAC Name

2-methylpropyl 2-[2-[2-[1-(2-methylpropoxy)-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate

InChI

InChI=1S/C20H34O11/c1-13(2)11-28-17(21)15(5)30-19(23)26-9-7-25-8-10-27-20(24)31-16(6)18(22)29-12-14(3)4/h13-16H,7-12H2,1-6H3

InChI Key

VKEHFQFKLMGRNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C)OC(=O)OCCOCCOC(=O)OC(C)C(=O)OCC(C)C

Origin of Product

United States

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